3-(Pyridin-2-yl)prop-2-yn-1-ol
Overview
Description
3-(Pyridin-2-yl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
3-(Pyridin-2-yl)prop-2-yn-1-ol and its derivatives are extensively used in chemical synthesis and reactions. For example, the synthesis of various acetylenes and allenes, as demonstrated by Erenler and Biellmann (2007), involves the use of propargylic alcohols like this compound. These compounds are crucial for the development of complex chemical structures in organic chemistry (Erenler & Biellmann, 2007).
Catalysis and Organic Synthesis
Another significant application is in catalysis and organic synthesis. Chioua et al. (2013) explored the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, a method useful for synthesizing various heterocyclic compounds. Such processes demonstrate the versatility of this compound derivatives in creating diverse molecular architectures (Chioua et al., 2013).
Coordination Chemistry and Ligand Synthesis
In coordination chemistry, these compounds are used to synthesize complex ligands. Hakimi et al. (2013) discussed the complexation to Cadmium(II) of a tetradentate ligand resulting from the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine. Such ligands play a crucial role in the formation of metal complexes with specific geometries and properties (Hakimi et al., 2013).
Electroluminescence and OLEDs
Li et al. (2016) highlighted the use of 3-(1H-Pyrazol-1-yl)pyridine, a related compound, in constructing bipolar host materials for application in phosphorescent organic light-emitting diodes (PhOLEDs). This indicates the potential of this compound derivatives in the field of electronic materials and devices (Li et al., 2016).
Pharmaceutical Research
In the pharmaceutical field, derivatives of this compound are explored for their biological activities. For example, Bhat et al. (2014) synthesized derivatives and tested them for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. This research indicates the significance of these compounds in the development of new therapeutic agents (Bhat et al., 2014).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Similar compounds are known to be key intermediates in synthetic reaction series and are predominantly used as building blocks for the construction of target molecules .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the preparation of various pharmaceuticals .
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may have a range of biological effects .
Action Environment
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may be stable under a range of conditions .
Biochemical Analysis
Biochemical Properties
3-(Pyridin-2-yl)prop-2-yn-1-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions and concentrations involved . Additionally, this compound has been shown to bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. In various cell types, this compound has been found to modulate cell signaling pathways, including those related to apoptosis and cell proliferation. For instance, this compound can influence the expression of genes involved in these pathways, leading to changes in cell behavior and function . Furthermore, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site or allosteric sites of the enzyme. This binding can result in conformational changes that either enhance or inhibit the enzyme’s function . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic or research purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and other oxidoreductases . These interactions can influence the metabolism of various substrates, leading to changes in metabolite levels and metabolic flux. Additionally, this compound can affect the activity of coenzymes and cofactors, further modulating metabolic processes within the cell.
Properties
IUPAC Name |
3-pyridin-2-ylprop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTFIWAQYSBSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392884 | |
Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29768-03-4 | |
Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-2-yl)prop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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